![molecular formula C19H23N5O3 B2513299 N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 1787880-38-9](/img/structure/B2513299.png)
N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H23N5O3 and its molecular weight is 369.425. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Specifically, it targets the epidermal growth factor receptor (EGFR) . Researchers synthesized a series of derivatives and evaluated their cytotoxic activities against several cancer cell lines. Notably, some derivatives demonstrated potent anticancer effects against lung adenocarcinoma (A549), cervical cancer (HeLa), and colorectal cancer (SW480) cells. Importantly, these compounds exhibited weak cytotoxicity against normal liver cells (HepG2), suggesting a favorable safety profile .
Cognitive Enhancement Potential
Interestingly, another derivative of this compound, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) , has been investigated for its cognitive-enhancing properties. It acts as a partially reversible inhibitor of monoamine oxidase-B (MAO-B) . MAO-B inhibitors have potential applications in neurodegenerative diseases and cognitive disorders .
Neurochemical Profiling
Researchers have conducted comparative analyses of the neurochemical profiles and MAO inhibition properties of this compound. Understanding its effects on neurotransmitter systems and brain function is essential for potential therapeutic applications .
Synaptic Transmission Enhancement
In animal experiments, intraperitoneal administration of F2MPA enhanced basic synaptic transmission and induced long-term potentiation (LTP) in the dentate gyrus. These findings suggest a role in synaptic plasticity and memory enhancement .
Mécanisme D'action
Furan derivatives
The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . Furan derivatives are known for their diverse pharmacological effects .
Pyrazole derivatives
The compound also contains a pyrazole ring, which is a five-membered aromatic ring with three carbon atoms and two nitrogen atoms . Pyrazole derivatives are known for their potent antileishmanial and antimalarial activities .
Amide functional group
The compound contains an amide functional group, which is a carbonyl group (C=O) attached to a nitrogen atom. Amides play a crucial role in biochemistry and drug design, as they can participate in a variety of chemical reactions and can bind to biological targets through hydrogen bonding .
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-22-11-15(18(21-22)26-3)19(25)24(10-13-6-5-9-27-13)12-16-14-7-4-8-17(14)23(2)20-16/h5-6,9,11H,4,7-8,10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOCNTXVTMPBHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N(CC2=CC=CO2)CC3=NN(C4=C3CCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.